molecular formula C17H11BrClNO2 B3728044 2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B3728044
M. Wt: 376.6 g/mol
InChI Key: OKDVLXSBFXKCBA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting with the preparation of the bromochlorophenyl derivative. This can be achieved through electrophilic substitution reactions, where bromine and chlorine are introduced onto a phenyl ring. The subsequent steps involve coupling this intermediate with a quinoline derivative under specific reaction conditions, such as the use of palladium catalysts in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

Compared to these similar compounds, 2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-2-(3-bromo-5-chloro-2-hydroxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c18-14-9-12(19)8-11(17(14)22)5-7-13-6-4-10-2-1-3-15(21)16(10)20-13/h1-9,21-22H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDVLXSBFXKCBA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL
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2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL
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2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL
Reactant of Route 4
2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL
Reactant of Route 5
2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL
Reactant of Route 6
2-[(1E)-2-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

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